molecular formula C16H21N7NaO7S3 B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

Cat. No.: B131444
CAS No.: 75498-96-3
M. Wt: 542.6 g/mol
InChI Key: PCFNCVRMULUNFA-YNJMIPHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

Chemical Reactions Analysis

Types of Reactions: Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include α-ketoglutarate, L-ascorbic acid, FeSO4, and S-adenosyl-L-methionine. These reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to maintain the clinical efficacy of this compound .

Mechanism of Action

Biological Activity

Cefminox sodium is a broad-spectrum cephalosporin antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its clinical applications primarily include treating various infections, such as respiratory, urinary, and intra-abdominal infections. Recent research has also uncovered additional biological activities of this compound, particularly in metabolic regulation and liver health.

This compound functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against anaerobic bacteria and certain resistant strains, making it a valuable option in clinical settings.

Recent Research Findings

Recent studies have highlighted the potential of this compound beyond its antimicrobial properties. Notably, it has been investigated for its effects on nonalcoholic fatty liver disease (NAFLD) and lipid metabolism.

Study on NAFLD

A study published in November 2023 evaluated the effects of this compound on high-fat high-sugar diet (HFHSD) mice models to assess its impact on fatty liver conditions. The findings indicated that this compound significantly reduced liver weight and fatty accumulation in these mice. Key results include:

  • Liver Weight Reduction : Mice treated with 100 mg/kg of cefminox showed a significant decrease in liver weight compared to untreated controls.
  • Gene Expression Modulation : The treatment led to decreased expression of genes associated with lipogenesis (e.g., ACC1, SREBP-1c) while promoting fatty acid oxidation pathways (e.g., PPARα) .

In Vitro Studies

In vitro experiments using WRL-68 human hepatocyte cells exposed to free fatty acids (FFAs) demonstrated that this compound effectively reduced lipid droplet accumulation. The treatment resulted in:

  • Decreased Lipid Accumulation : Fluorescent microscopy and flow cytometry showed reduced lipid droplets in cells treated with this compound.
  • Altered Metabolic Pathways : this compound treatment increased expressions of fatty acid oxidation-related genes while decreasing those related to fatty acid synthesis .

Coagulation Dysfunction Case

A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during this compound treatment for peritonitis. The patient's coagulation parameters worsened significantly while on the drug but returned to baseline levels after discontinuation. This case emphasizes the need for careful monitoring of coagulation status in patients receiving this compound, especially those with pre-existing liver conditions .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

ActivityMechanism/EffectReference
AntibacterialInhibition of bacterial cell wall synthesis
Reduction of Liver FatDecreased lipid accumulation in HFHSD mice
Modulation of MetabolismAltered gene expression related to lipid metabolism
Coagulation DysfunctionSevere coagulopathy in chronic liver disease

Properties

CAS No.

75498-96-3

Molecular Formula

C16H21N7NaO7S3

Molecular Weight

542.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1

InChI Key

PCFNCVRMULUNFA-YNJMIPHHSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na]

Pictograms

Irritant; Health Hazard

Synonyms

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate;  Cefminox Sodium Salt Heptahydrate;  Meicelin Hep

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.